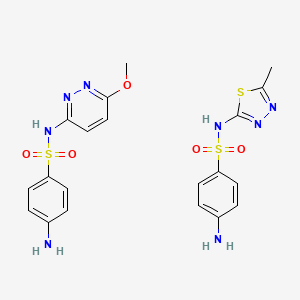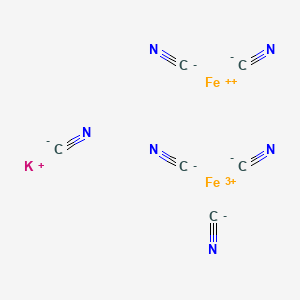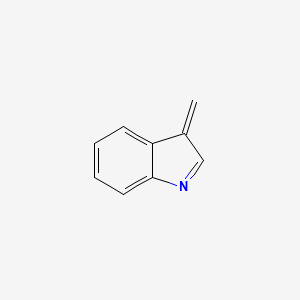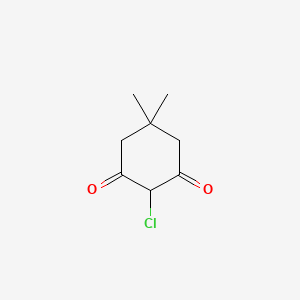
氯代二甲酮
描述
Synthesis Analysis
The synthesis of chlorodimedone-like compounds involves various chemical reactions. For example, the coupling of dimedone with diazonium salts can yield antipyrine derivatives, highlighting a method for creating complex molecules from simpler precursors (Ashry, Awad, Ibrahim, & Bdeewy, 2007). Additionally, the rational synthesis of chlorins, which are closely related to chlorodimedone's structural class, can be achieved through rearrangements and condensations of pyrrole precursors, showcasing advanced synthetic strategies for chlorinated compounds (Burns, Li, Shi, & Caldwell, 2002).
Molecular Structure Analysis
The molecular structure of chlorodimedone-like compounds can be analyzed through various spectroscopic and computational methods. For instance, the synthesis and structure of a compound synthesized from dimedone and 1,3-benzodioxole-5-carbaldehyde demonstrate the potential conformations and structural features such compounds can exhibit (Liu, Tang, & Du, 2007).
Chemical Reactions and Properties
Chlorodimedone and its derivatives undergo various chemical reactions that define their chemical properties. For example, halogen substitution reactions on cyclohexanediones, like dichlorodimedone, have been studied, revealing insights into the reactivity of chlorinated compounds (Schamp & Verzele, 2010). Moreover, the reactivity of monochlorodimedone in enzymatic assays indicates specific chemical behaviors under mild conditions, further elucidating the chemical reactions chlorodimedone-like compounds may undergo (China, Okada, & Dohi, 2015).
Physical Properties Analysis
While specific studies on the physical properties of chlorodimedone were not identified, research on similar compounds provides valuable insights. The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from the detailed analysis of related chlorinated compounds and their synthesis products.
Chemical Properties Analysis
The chemical properties of chlorodimedone, including its reactivity, stability, and halogenation potential, can be derived from studies on similar chlorinated compounds. For instance, the enzymatic and chemical halogenation reactions of chlorodimedone analogs reveal the influence of structural elements on their chemical behavior and reactivity (Libby, Thomas, Kaiser, & Hager, 1982).
科学研究应用
氯喹在抗病毒研究中的应用
最近的研究强调了氯喹(一种在结构和功能上与氯代二甲酮相似的药物)在治疗 COVID-19 等病毒感染中的潜在益处。这些见解基于先前在抗病毒研究中使用氯喹的实验,表明其潜在应用超出其作为抗疟药的传统用途 (Touret 和 de Lamballerie,2020 年)。
氯喹在癌症治疗中的应用
氯喹因其在癌症治疗中的潜在作用而受到研究。它以癌症特异性方式对电离辐射和化疗药物的杀伤细胞效应进行增敏的能力已被强调。这种特性主要归因于其溶酶体定位的特性,这似乎对于提高癌症治疗的疗效和特异性至关重要 (Solomon 和 Lee,2009 年)。
氯喹作为抗癌化疗的佐剂
除了其抗疟疾和抗风湿病的应用外,氯喹还被发现对不同类型的恶性肿瘤有直接影响。人们已经认识到其在增强化疗中的潜力,尤其是在其抑制肿瘤细胞可能用来抵抗化疗的多药耐药泵和自噬等机制的能力方面 (Pascolo,2016 年)。
氯喹在风湿病和心血管疾病中的应用
除了其抗疟疾和潜在的抗癌应用外,氯喹及其类似物还被用于治疗风湿病和心血管疾病。这些药物的多效药理作用,包括免疫调节和抗炎特性,导致它们在这些领域的应用 (Shukla 和 Wagle Shukla,2019 年)。
作用机制
Target of Action
Chlorodimedone is a substrate for chloroperoxidase . Chloroperoxidase is an enzyme that catalyzes a wide variety of reactions, including the halogenation of organic compounds and the oxidation of various substrates.
Action Environment
The action of Chlorodimedone, like that of many other compounds, can be influenced by various environmental factors. For instance, the activity of chloroperoxidase, with which Chlorodimedone interacts, can be affected by factors such as pH and temperature . Therefore, these factors could potentially influence the action, efficacy, and stability of Chlorodimedone.
属性
IUPAC Name |
2-chloro-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBIHUAWDXUCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223260 | |
| Record name | Chlorodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodimedone | |
CAS RN |
7298-89-7 | |
| Record name | Chlorodimedone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Chlorodimedone in studying haloperoxidases?
A1: Chlorodimedone (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) serves as a model substrate for studying the activity of haloperoxidases, particularly chloroperoxidase (CPO). These enzymes catalyze the halogenation of organic compounds using halides and hydrogen peroxide. Chlorodimedone's reactivity with CPO, as opposed to free chlorine, makes it a valuable tool for investigating the mechanism of direct chlorine transfer from the enzyme to the substrate .
Q2: How does the structure of Chlorodimedone contribute to its use in studying halogenation reactions?
A2: Chlorodimedone's structure allows researchers to differentiate between enzyme-mediated and free halogen-mediated reactions. Studies comparing the relative substrate specificities of Chlorodimedone and other substrates in reactions with the CPO-H2O2-Cl system versus the hypochlorite-Cl system reveal that Chlorodimedone exhibits a higher specificity for the CPO-H2O2-Cl system. This difference suggests that Chlorodimedone predominantly undergoes halogenation through direct chlorine transfer from the enzyme rather than through a free oxidized halogen intermediate like hypochlorite .
Q3: Can you provide an example of how Chlorodimedone is used to study novel enzymes?
A3: In a study focusing on the identification of novel haloperoxidases from marine environments, researchers used Chlorodimedone to test the activity of newly discovered enzymes. They successfully demonstrated that E. coli cells expressing chimeric genes encoding for these novel haloperoxidases could effectively utilize potassium bromide (KBr) or potassium chloride (KCl) to halogenate Chlorodimedone . This finding highlights the utility of Chlorodimedone as a tool for characterizing the activity of potentially valuable biocatalysts.
Q4: Aside from haloperoxidase studies, is Chlorodimedone used in other research areas?
A4: Yes, Chlorodimedone is also utilized in synthetic organic chemistry. For example, it can be used as a starting material to synthesize 2-acylresorcinols, compounds with potential biological activity. This synthesis involves a two-step process: first, chlorination of a 2-acyl-1,3-cyclohexanedione derivative using either N-chlorosuccinimide (NCS) or molecular chlorine, followed by aromatization in a heated solution of hydrogen chloride in dimethylformamide. This method has been successfully employed to produce various 2-acylresorcinols, including 2-acetylresorcinol, 2-propionylresorcinol, and 2-isobutyrylresorcinol .
Q5: Are there alternative substrates to Chlorodimedone for studying haloperoxidases?
A5: Yes, other substrates can be used to study haloperoxidases, and the choice often depends on the specific research question. Common alternatives include monochlorodimedone, antipyrine, and barbituric acid. Researchers often compare the kinetic parameters and substrate specificities of different substrates to gain insights into the enzyme's mechanism and potential applications .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one](/img/structure/B1207953.png)
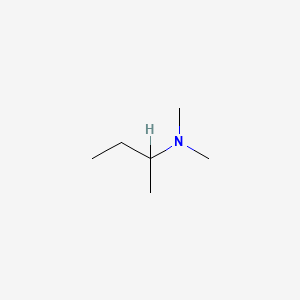

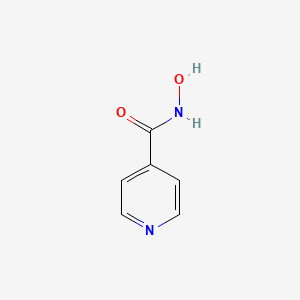

![5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1207963.png)

![(1R,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1207968.png)
